N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-16(12-5-6-13-14(10-12)22-11-18-13)19-17(7-1-2-8-17)15-4-3-9-21-15/h3-6,9-11H,1-2,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNKZCQDHOIHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The benzo[d]thiazole core is synthesized via the Hantzsch method, involving α-haloketones and thioamides. For example, 2-amino-5-bromothiophenol reacts with α-chloroketones in aqueous potassium carbonate to form the thiazole ring. Acidification with acetic acid (pH 6) yields benzo[d]thiazole derivatives, with subsequent hydrolysis producing the carboxylic acid.
Representative Procedure
Alternative Cyclization Strategies
Phillips’ condensation employs carboxylic acids and 1,2-diaminobenzenes in 4 M HCl under reflux (72 h), yielding benzothiazoles. For example, 6-nitrobenzo[d]thiazole is reduced to the amine and further functionalized to the carboxylic acid.
Synthesis of 1-(Thiophen-2-yl)cyclopentylamine
Cyclopentane Ring Formation
Cyclopentylamine derivatives are synthesized via intramolecular alkylation. For instance, reacting thiophen-2-ylmagnesium bromide with cyclopentanone followed by reductive amination yields 1-(thiophen-2-yl)cyclopentylamine.
Stepwise Protocol
Thiophene Functionalization
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches thiophene to cyclopentane. For example, bromocyclopentane reacts with thiophen-2-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (80°C, 12 h).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Benzo[d]thiazole-6-carboxylic acid (1.0 eq) and 1-(thiophen-2-yl)cyclopentylamine (1.1 eq) are coupled using EDC (1.2 eq) and HOBt (1.2 eq) in DMF at 0–25°C for 24 h. The crude product is purified via silica gel chromatography (Hexane/EtOAc 3:1) to yield the amide (Yield: 65–70%).
HATU/DIPEA Activation
Higher yields are achieved using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF under argon. The reaction completes within 6 h at 25°C, with purification by recrystallization from ethanol (Yield: 82%).
Optimization Data
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 24 | 65 |
| HATU/DIPEA | DMF | 25 | 6 | 82 |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.89–7.72 (m, 3H, aromatic), 7.32 (dd, J = 5.1 Hz, 1H, thiophene-H), 3.91 (quin, J = 8.2 Hz, 1H, cyclopentyl-CH), 2.45–1.98 (m, 8H, cyclopentyl).
- ¹³C NMR : 187.0 (C=N), 183.3 (C=O), 142.1–121.2 (aromatic), 55.6 (cyclopentyl-CH), 34.2–23.1 (cyclopentyl).
Purity and Yield Optimization
Recrystallization from acetone/hexane (1:3) achieves >98% purity (HPLC). Alternative purification via column chromatography (SiO₂, EtOAc/Hexane) yields 95% pure product.
Challenges and Mitigation Strategies
Side Reactions
Intramolecular cyclization of the thioureido acid intermediate at elevated temperatures (>80°C) forms tetrahydropyrimidinone byproducts. Mitigation involves maintaining reaction temperatures below 70°C and using excess coupling reagents.
Solubility Issues
The carboxylic acid intermediate exhibits poor solubility in polar aprotic solvents. Pre-activation with thionyl chloride (SOCl₂) to form the acid chloride improves coupling efficiency.
Industrial-Scale Adaptations
Batch processes using flow chemistry reduce reaction times. For example, continuous HATU-mediated coupling in microreactors (Residence time: 30 min) achieves 89% yield at 50°C.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzo[d]thiazole ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are chosen based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide. The compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer).
Key Findings:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
- Structure-Activity Relationship (SAR): Variations in substituents on the thiazole ring can enhance anticancer efficacy. For instance, compounds with electron-withdrawing groups exhibited improved activity against various cancer cell lines .
Antimicrobial Properties
Thiazole derivatives, including this compound, have been evaluated for their antimicrobial activities. These compounds demonstrate effectiveness against a range of bacterial strains and fungi.
Research Insights:
- Bacterial Inhibition: Studies indicate that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
- Fungal Activity: Certain analogs have shown antifungal activity, making them candidates for developing new antifungal agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory mediators, thus providing a potential therapeutic avenue for treating inflammatory diseases.
Evidence:
- Cytokine Modulation: this compound has been shown to reduce levels of pro-inflammatory cytokines in cell cultures, indicating its role in modulating inflammatory responses .
Neuroprotective Effects
Emerging research suggests that thiazole-based compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Findings:
- Anticonvulsant Activity: Some derivatives have demonstrated anticonvulsant properties, providing a basis for their use in managing epilepsy and other seizure disorders .
- Mechanistic Insights: The neuroprotective effects may be linked to the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells .
Synthesis and Structural Variations
The synthesis of this compound involves various synthetic routes that allow for structural modifications to enhance biological activity.
Synthesis Overview:
| Step | Description |
|---|---|
| 1 | Formation of benzo[d]thiazole core via cyclization reactions. |
| 2 | Introduction of thiophene and cyclopentyl groups through coupling reactions. |
| 3 | Functionalization at the carboxamide position to optimize activity. |
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Key Observations :
- The thiophene-cyclopentyl group in the target compound is unique compared to chlorophenyl () or piperidine () substituents in analogs.
- The cyclopentyl group in compound 3t () is connected via an oxygen-containing chain, contrasting with the direct thiophene-cyclopentyl linkage in the target compound .
- Thiophene-containing derivatives in (e.g., compound 26) exhibit sulfonamide and acrylamide moieties, differing from the carboxamide core of the target compound .
Key Observations :
Antiproliferative Activity:
- Thiophene derivatives in (e.g., compounds 26–29) exhibit potent antiproliferative activity against breast cancer cells, with IC50 values of ~9–10 μM, surpassing doxorubicin .
- Benzothiophene acrylonitriles in (e.g., compound 32) show GI50 values <10 nM, attributed to their ability to evade P-glycoprotein-mediated drug resistance .
SAR Insights :
- Thiophene Moieties : The presence of thiophene (as in the target compound) correlates with enhanced bioactivity, likely due to improved π-π stacking with cellular targets .
- Substituent Flexibility : Piperidine-based derivatives () may offer tunable hydrogen-bonding interactions, whereas rigid cyclopentyl groups (target compound) could optimize steric fit in hydrophobic binding pockets .
- Carboxamide vs. Sulfonamide Cores: Carboxamide derivatives (target compound, ) prioritize hydrogen-bond donor/acceptor interactions, while sulfonamides () enhance solubility and metabolic stability .
Biological Activity
N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. The presence of a thiophen-2-yl group and a cyclopentyl moiety enhances its pharmacological profile. The molecular formula is , with a molecular weight of 386.53 g/mol .
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzo[d]thiazole |
| Substituents | Thiophen-2-yl, cyclopentyl |
| Functional Groups | Amide, aromatic rings |
Anticancer Activity
Recent studies have indicated that compounds with thiazole and thiophene moieties exhibit significant anticancer activity. For instance, a study evaluated the cytotoxic effects of related thiazole-thiophene hybrids against MCF-7 breast cancer cells using the MTT assay. The results demonstrated promising cytotoxic effects, suggesting that this compound may also possess similar properties .
The mechanism of action for this compound likely involves:
- Inhibition of cell proliferation : Through interference with critical cellular pathways.
- Induction of apoptosis : Triggering programmed cell death in cancerous cells.
- Molecular docking studies : Indicate potential binding interactions with key proteins involved in cancer progression .
Anti-inflammatory Activity
In addition to anticancer properties, derivatives of benzo[d]thiazole have been studied for their anti-inflammatory effects. Compounds similar to this compound have been shown to act as COX-2 inhibitors , which are crucial in mediating inflammatory responses .
Study 1: Cytotoxicity Evaluation
A synthesis and evaluation study focused on thiazole derivatives demonstrated that several compounds exhibited significant cytotoxicity against various cancer cell lines. The study utilized molecular docking to assess binding affinities to target proteins, revealing that compounds with structural similarities to this compound showed effective interactions with the Rab7b protein .
Study 2: ADME-Tox Profiling
In silico studies conducted on thiazole derivatives provided insights into the ADME (Absorption, Distribution, Metabolism, Excretion) profiles and toxicity predictions. These assessments are vital for understanding the bioavailability and safety of new compounds before clinical trials .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds was conducted:
| Compound Name | Biological Activity | Structural Similarities |
|---|---|---|
| 5-(Thiophen-2-yl)-benzothiazole | Anticancer | Benzothiazole core with thiophene |
| N-(Thiophen-2-yl)-nicotinamide | Nicotinic pathways | Contains a nicotinamide moiety |
| Benzothiazole derivatives | Broad range of biological activities | Various substituents on benzothiazole |
Q & A
Q. What are the typical synthetic routes for N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide, and what key intermediates are involved?
The synthesis of this compound likely involves multi-step organic reactions, including:
- Cyclopentyl-thiophene intermediate formation : Cyclopentyl groups can be introduced via alkylation or cyclization reactions, often requiring inert atmospheres (e.g., nitrogen) and catalysts like palladium for coupling thiophene derivatives .
- Amide bond formation : The benzo[d]thiazole-6-carboxamide moiety is typically synthesized using carbodiimide-mediated coupling (e.g., EDC/HOBt) between a carboxylic acid and amine precursor under anhydrous conditions .
- Purification : Column chromatography or recrystallization in solvents like ethanol or DMF is critical for isolating the final product.
Key intermediates : Thiophen-2-ylcyclopentylamine and benzo[d]thiazole-6-carboxylic acid derivatives are common precursors .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H and 13C NMR are used to verify the connectivity of the cyclopentyl, thiophene, and benzothiazole groups. For example, the thiophene protons appear as distinct doublets (δ 6.8–7.5 ppm), while the benzothiazole carbonyl resonates at ~168 ppm in 13C NMR .
- Mass spectrometry (HRMS or ESI-MS) : Confirms molecular weight (expected [M+H]+ ~385–395 Da) and fragmentation patterns .
- HPLC : Assesses purity (>95% is standard for pharmacological studies) .
Q. What are the primary biological targets or activities associated with this compound?
While direct data on this compound is limited, structurally related benzothiazole-thiophene hybrids exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR or BRAF) via π-π stacking interactions with ATP-binding pockets .
- Antimicrobial effects : Disruption of bacterial cell membranes or enzyme inhibition (e.g., DNA gyrase) .
- Neuroprotective potential : Modulation of amyloid-beta aggregation in Alzheimer’s models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields and scalability?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in thiophene-cyclopentyl bond formation. Yields improve from ~40% to >70% under optimized ligand systems .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require low temperatures (−20°C to 0°C) to minimize side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for amide bond formation while maintaining purity .
Q. What computational methods are used to predict binding affinity and selectivity for biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) : Models interactions with proteins (e.g., EGFR PDB: 1M17). The thiophene ring often occupies hydrophobic pockets, while the benzothiazole engages in hydrogen bonding .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on benzothiazole) with IC50 values .
Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?
- Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time (24h vs. 48h), and solvent (DMSO concentration ≤0.1%) .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation that may lead to false negatives .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-EGFR) alongside enzymatic assays .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Selective functionalization : Introduce substituents (e.g., methyl groups on the cyclopentyl ring) to reduce interaction with cytochrome P450 enzymes .
- Prodrug design : Mask the carboxamide as an ester to enhance selectivity for tumor microenvironments .
- CRISPR screening : Identify synthetic lethal partners to minimize toxicity in normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
